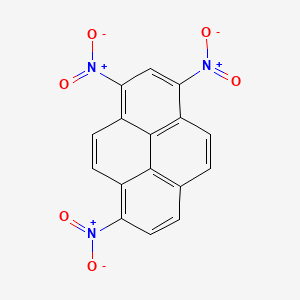

1,3,6-Trinitropyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

75321-19-6 |

|---|---|

Molecular Formula |

C16H7N3O6 |

Molecular Weight |

337.24 g/mol |

IUPAC Name |

1,3,6-trinitropyrene |

InChI |

InChI=1S/C16H7N3O6/c20-17(21)12-6-2-8-1-3-10-13(18(22)23)7-14(19(24)25)11-5-4-9(12)15(8)16(10)11/h1-7H |

InChI Key |

BXOXVTWMJCUYLW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-] |

Other CAS No. |

75321-19-6 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

1,3,6-trinitropyrene |

Origin of Product |

United States |

Foundational & Exploratory

1,3,6-Trinitropyrene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,6-Trinitropyrene, a potent mutagenic compound. It covers its chemical identity, physicochemical properties, synthesis, and toxicological profile, with a focus on its mechanism of genotoxicity. This document is intended for use by professionals in research and development.

Chemical Identification and Properties

CAS Number: 75321-19-6[1] Molecular Formula: C₁₆H₇N₃O₆[2][3][4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 337.24 g/mol | [2] |

| Boiling Point | 560.6°C at 760 mmHg | [3][7] |

| Flash Point | 283.1°C | [3][7] |

| Density | 1.707 g/cm³ | [3][7] |

| Vapor Pressure | 5.08E-12 mmHg at 25°C | [3][8] |

| LogP | 5.87820 | [3][7] |

| Appearance | Yellow solid | [6] |

Synthesis of this compound

A common method for the synthesis of this compound is through the direct nitration of pyrene.[9]

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrene

-

Concentrated Nitric Acid (HNO₃)

-

Deionized water

Procedure:

-

Pyrene is refluxed in concentrated nitric acid.[9]

-

The reaction mixture is heated, for example, at 80°C for 12 to 24 hours.[9]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is then diluted with deionized water. This causes the this compound product to precipitate out of the solution as a yellow solid.[9]

-

The precipitated this compound is collected by filtration.[9]

Toxicological Profile: Mutagenicity and Genotoxicity

This compound is a potent direct-acting mutagen.[7] It has been identified as a major mutagen in environmental samples, such as surface soil.[7]

Ames Assay Results: The mutagenicity of this compound has been evaluated using the Ames test with Salmonella typhimurium strain TA98 without metabolic activation (S9 mix). It induced 65,500 revertants per nanomole.[7] This high level of mutagenic activity is comparable to other potent nitrated polycyclic aromatic hydrocarbons like 1,6-dinitropyrene and 1,8-dinitropyrene.[7]

Mechanism of Genotoxicity

The genotoxicity of nitrated pyrenes, including this compound, is primarily attributed to their metabolic activation, leading to the formation of DNA adducts.

Metabolic Activation Pathway: The primary pathway for the metabolic activation of dinitropyrenes involves the reduction of the nitro groups.[2] This process is catalyzed by nitroreductase enzymes present in bacteria and mammalian cells.[2] The reduction of a nitro group leads to the formation of a reactive N-hydroxy arylamine intermediate.[2] This intermediate can then react with DNA, primarily with guanine bases, to form C8-substituted deoxyguanosine adducts.[2] In mammalian cells, the N-hydroxy arylamine intermediate can be further activated through O-acetylation by acetyltransferases, forming a more reactive N-acetoxy arylamine that readily forms DNA adducts.[2]

References

- 1. scilit.com [scilit.com]

- 2. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of ring oxidation in the metabolic activation of 1-nitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Metabolic activation of nitropyrenes and diesel particulate extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bacterial mutagenicity and chemical analysis of polycyclic aromatic hydrocarbons and some nitro derivatives in environmental samples collected in West Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

Synthesis of 1,3,6-Trinitropyrene from pyrene

An In-Depth Technical Guide to the Synthesis of 1,3,6-Trinitropyrene from Pyrene

Introduction

This compound (TNP) is a nitrated polycyclic aromatic hydrocarbon (PAH) derived from pyrene. Due to the presence of three electron-withdrawing nitro groups on the pyrene core, TNP serves as a valuable precursor in various fields of chemical research and materials science.[1] Its enhanced reactivity makes it a key building block for the synthesis of advanced materials, including graphene quantum dots (GQDs) for bioimaging applications. This guide provides a comprehensive overview of the synthesis of this compound from pyrene, detailing the experimental protocol, and presenting relevant chemical data for researchers, scientists, and professionals in drug development.

Synthesis Overview: Electrophilic Nitration of Pyrene

The primary and most established method for synthesizing this compound is through the direct nitration of pyrene.[1] This reaction is a classic example of electrophilic aromatic substitution, where the pyrene molecule is treated with a strong nitrating agent, typically concentrated nitric acid. The nitro groups (–NO₂) are introduced onto the pyrene backbone at the 1, 3, and 6 positions, which are electronically favored for substitution.[1] The reaction is typically conducted at elevated temperatures to facilitate the multiple nitration steps.[1][2]

Quantitative Data Summary

The following table summarizes the key chemical and reaction parameters for the synthesis of this compound.

| Parameter | Value/Description | Source(s) |

| Product Name | This compound | [2] |

| CAS Number | 75321-19-6 | [1][2] |

| Molecular Formula | C₁₆H₇N₃O₆ | [2] |

| Molecular Weight | 337.24 g/mol | [1][2] |

| Appearance | Yellow Solid | [1] |

| Starting Material | Pyrene | [2] |

| Reagent | Concentrated Nitric Acid (HNO₃) | [1][2] |

| Reaction Temperature | 80 - 100°C | [1] |

| Reaction Time | 12 - 24 hours | [1] |

Detailed Experimental Protocol

This protocol is based on established laboratory procedures for the nitration of pyrene.[2]

Materials and Equipment:

-

Pyrene (C₁₆H₁₀, 98% purity)

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Deionized Water (H₂O)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrene (1 g).

-

Addition of Nitric Acid: Carefully add concentrated nitric acid (80 ml) to the flask containing the pyrene.

-

Heating and Reflux: Heat the mixture to 80°C using a heating mantle and maintain a gentle reflux with continuous stirring for 12 hours.[2] The reaction mixture will typically turn a dark color.

-

Cooling and Precipitation: After the 12-hour reaction period, turn off the heat and allow the mixture to cool to room temperature.

-

Product Isolation: Pour the cooled reaction mixture into a beaker containing deionized water (500 mL).[2] This will cause the crude this compound to precipitate out of the solution as a yellow solid.[1][2]

-

Filtration: Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with copious amounts of deionized water to remove any residual acid.

-

Drying: Dry the purified product, for instance, in a vacuum oven at a moderate temperature.

Purification and Characterization

While direct precipitation yields a solid product, further purification may be necessary for high-purity applications. Techniques such as column chromatography over silica gel or reverse-phase HPLC are effective for separating nitropyrene derivatives.[1][3]

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques. Identification is typically achieved by comparing the ¹H NMR and mass spectra of the product with known data for this compound.[4]

Visualized Experimental Workflow and Reaction

The following diagrams illustrate the synthesis workflow and the chemical transformation.

Caption: Synthesis workflow for this compound.

Caption: Nitration of pyrene to this compound.

References

Environmental Occurrence of 1,3,6-Trinitropyrene in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the environmental occurrence of 1,3,6-trinitropyrene (1,3,6-TNP) in soil. 1,3,6-TNP is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant concern due to its potent mutagenicity. This document summarizes the available quantitative and qualitative data, details relevant experimental protocols for its analysis, and visualizes key environmental and analytical pathways.

Introduction

This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). While PAHs are well-known environmental contaminants, their nitrated counterparts, such as 1,3,6-TNP, can exhibit significantly higher mutagenicity and carcinogenicity. The primary sources of nitro-PAHs in the environment are combustion processes, including diesel engine exhaust and industrial emissions, as well as atmospheric reactions of parent PAHs. Once in the environment, these compounds can adsorb to soil particles, leading to their accumulation and persistence. Understanding the occurrence and concentration of 1,3,6-TNP in soil is crucial for assessing environmental risk and developing remediation strategies.

Quantitative Data on this compound in Soil

Direct quantitative data on the concentration of this compound in soil is limited in publicly available literature. However, a key study conducted in Nagoya City, Japan, identified 1,3,6-TNP as a major mutagen in surface soil. While the study did not report a specific concentration in mass per mass of soil (e.g., ng/g), it provided a significant semi-quantitative measure of its contribution to the overall mutagenicity of the soil extract.

To provide context, the same study quantified the concentrations of other nitrated PAHs, dinitropyrenes (DNPs), in the soil samples. These compounds are structurally related to 1,3,6-TNP and are also potent mutagens.

| Compound/Parameter | Location | Soil Type | Quantitative Data | Analytical Method | Reference |

| This compound | Nagoya City, Japan | Park surface soil | Accounted for 8.8% of the total mutagenicity of the soil extract | Column Chromatography, Mass Spectrometry, ¹H NMR | [1] |

| 1,3-Dinitropyrene | 10 sites in 3 metropolitan areas, Japan | Surface soil | 12 - 3,270 pg/g | High-Performance Liquid Chromatography (HPLC) with fluorometric detection | [1] |

| 1,6-Dinitropyrene | 10 sites in 3 metropolitan areas, Japan | Surface soil | 14 - 5,587 pg/g | High-Performance Liquid Chromatography (HPLC) with fluorometric detection | [1] |

| 1,8-Dinitropyrene | 10 sites in 3 metropolitan areas, Japan | Surface soil | 13 - 6,809 pg/g | High-Performance Liquid Chromatography (HPLC) with fluorometric detection | [1] |

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, cleanup, and analysis of this compound and other nitro-PAHs from soil, based on methodologies reported in the scientific literature.

Sample Collection and Preparation

-

Soil Sampling : Collect surface soil samples (0-10 cm depth) from the area of interest using a stainless-steel auger or shovel.

-

Homogenization : Air-dry the soil samples in a well-ventilated area, protecting them from direct sunlight to prevent photodegradation of target analytes. Once dried, remove any large debris, such as rocks and roots.

-

Sieving : Sieve the dried soil through a 2-mm mesh to ensure homogeneity.

-

Storage : Store the sieved soil samples in amber glass containers at 4°C until extraction.

Extraction

Several methods can be employed for the extraction of nitro-PAHs from soil. The choice of method depends on the available equipment and the specific requirements of the analysis.

-

Ultrasonic Extraction :

-

Weigh approximately 10 g of the homogenized soil sample into a glass beaker.

-

Add a suitable extraction solvent, such as a mixture of acetone and hexane (1:1, v/v).

-

Place the beaker in an ultrasonic bath and sonicate for 30 minutes.

-

Allow the soil to settle and decant the solvent.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the extracts.

-

-

Accelerated Solvent Extraction (ASE) :

-

Mix the soil sample with a drying agent like diatomaceous earth.

-

Pack the mixture into an extraction cell.

-

Perform the extraction using a suitable solvent (e.g., dichloromethane) at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).

-

Collect the extract.

-

Cleanup

The crude extract often contains interfering compounds that need to be removed before instrumental analysis.

-

Solid-Phase Extraction (SPE) :

-

Concentrate the combined extracts to a small volume using a rotary evaporator.

-

Condition an SPE cartridge (e.g., silica gel or Florisil) with the appropriate solvent.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove aliphatic compounds.

-

Elute the nitro-PAHs with a more polar solvent or solvent mixture (e.g., hexane:dichloromethane).

-

Collect the eluate and concentrate it to a final volume for analysis.

-

Instrumental Analysis

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometry (MS) Detection :

-

Mobile Phase : A gradient of acetonitrile and water is commonly used.

-

Column : A C18 reversed-phase column is typically employed.

-

Detection :

-

Fluorescence Detection : Nitro-PAHs can be reduced post-column to their highly fluorescent amino-PAH derivatives for sensitive detection.

-

Mass Spectrometry (MS) : Provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the target analytes.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Column : A capillary column suitable for PAH analysis (e.g., DB-5ms).

-

Injection : Splitless injection is often used for trace analysis.

-

Ionization : Electron ionization (EI) is typically used.

-

Detection : The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Visualizations

Environmental Pathways of this compound in Soil

Caption: Environmental fate and transport pathways of this compound in the soil environment.

Analytical Workflow for this compound in Soil

Caption: A generalized workflow for the analysis of this compound in soil samples.

References

Spectroscopic and Spectrometric Characterization of 1,3,6-Trinitropyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for 1,3,6-trinitropyrene (1,3,6-TNP), a key compound in materials science and environmental research. This document outlines the essential data obtained from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key quantitative data for the characterization of this compound.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation patterns, aiding in its definitive identification.[1] The typical observation is the molecular ion peak.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₆H₇N₃O₆ | [1] |

| Molecular Weight | 337.24 g/mol | [1] |

| Molecular Ion Peak (m/z) | 337 | [1][2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.[1] ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern of the nitro groups on the pyrene core.[1][2]

¹H NMR Chemical Shifts

The ¹H NMR data for this compound is primarily reported in deuterated dimethyl sulfoxide (DMSO-d₆).[1][2]

| Solvent | Chemical Shift (δ, ppm) | Assignment (Protons) | Source(s) |

| DMSO-d₆ | 9.41 | Aromatic H | [1] |

| 9.23 | Aromatic H | [1] | |

| 9.16 | Aromatic H | [1] | |

| 9.08 | Aromatic H | [1] |

¹³C NMR Chemical Shifts

While ¹³C NMR chemical shifts have been reported and are instrumental in the complete structural assignment of nitrated pyrene derivatives, specific peak assignments for this compound were not available in the cited literature.[1][2] The data is typically acquired in DMSO-d₆.[2]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is characterized by absorption bands corresponding to the vibrations of the nitro groups and the aromatic pyrene backbone. Specific peak data was not available in the search results, but the expected characteristic absorption regions are listed below.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Nitro (N-O) | 1550 - 1490 | Asymmetric Stretching |

| 1355 - 1315 | Symmetric Stretching |

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic data.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct nitration of pyrene.[1]

-

Reaction Setup: Pyrene is refluxed in concentrated nitric acid (HNO₃). A typical ratio is 1 gram of pyrene to 80 mL of HNO₃.

-

Reaction Conditions: The mixture is heated to 80°C and stirred for approximately 12 hours.

-

Precipitation and Filtration: After cooling to room temperature, the reaction mixture is diluted with deionized water (e.g., 500 mL), causing the yellow this compound product to precipitate.

-

Collection: The solid product is collected by filtration.

NMR Spectroscopy Protocol (General)

The following is a general protocol for acquiring NMR spectra of nitrated polycyclic aromatic hydrocarbons.

-

Sample Preparation: Dissolve approximately 10-50 mg of the this compound sample in a suitable deuterated solvent, typically DMSO-d₆, to a final volume of about 0.6 mL in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).

-

¹H NMR Acquisition:

-

Load standard proton acquisition parameters.

-

Tune and shim the probe for the specific sample and solvent.

-

Set the spectral width to cover the aromatic region (approximately 0-12 ppm).

-

Use a 45° or 90° pulse width.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling.

-

Set the spectral width to cover the expected range for aromatic carbons (approximately 100-160 ppm).

-

A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and reference it to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Mass Spectrometry Protocol (General)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC/MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is common, but Negative Chemical Ionization (NCI) has shown increased sensitivity for nitro-PAHs.[1]

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak corresponding to the molecular weight of this compound (m/z = 337) is the primary focus for identification.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.

Workflow for 1,3,6-TNP Synthesis and Analysis

References

An In-depth Technical Guide to the Solubility and Stability of 1,3,6-Trinitropyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 1,3,6-Trinitropyrene. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide focuses on providing qualitative information, established experimental protocols for determining solubility and stability, and relevant data from related nitroaromatic compounds to infer potential properties of this compound.

Introduction to this compound

This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). It is synthesized by the direct nitration of pyrene. Structurally, it is a yellow solid. Its primary use in research appears to be as a precursor in the synthesis of graphene quantum dots. Notably, this compound has been identified as a potent mutagen in environmental samples, such as surface soil.

Solubility of this compound

Qualitative Solubility Profile:

-

Aqueous Solubility: Expected to be very low due to the large hydrophobic pyrene backbone. The polar nitro groups are unlikely to overcome the hydrophobicity of the aromatic system.

-

Organic Solvent Solubility: Likely to be soluble in a range of organic solvents, particularly those with some degree of polarity that can interact with the nitro groups, as well as nonpolar aromatic solvents that can interact with the pyrene ring system through π-π stacking.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Predicted Solubility | Rationale |

| Water & Aqueous Buffers | Very Low | Large hydrophobic aromatic structure dominates. |

| Alcohols (e.g., Methanol, Ethanol) | Low to Moderate | Polarity may be insufficient to fully solvate the large nonpolar core. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate to High | Good balance of polarity and ability to interact with the aromatic system. |

| Aromatic Solvents (e.g., Toluene, Benzene) | Moderate to High | Favorable π-π interactions between the solvent and the pyrene core. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | Dipole moments can interact with the polar nitro groups, and the organic part can solvate the aromatic core. |

| Nonpolar Solvents (e.g., Hexane, Cyclohexane) | Low | Lack of favorable interactions with the polar nitro groups. |

Experimental Protocol for Solubility Determination

A general experimental protocol to determine the solubility of a compound like this compound involves the shake-flask method followed by a suitable analytical technique for quantification.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, or centrifugation is used to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: A known aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry detection.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Caption: Workflow for solubility determination.

Stability of this compound

Specific stability data for this compound is not well-documented. However, the stability of nitroaromatic compounds is generally influenced by temperature, pH, and exposure to light.

General Stability Considerations:

-

Thermal Stability: Nitroaromatic compounds are known to be energetic materials, and their thermal stability can be a concern. Decomposition at elevated temperatures is a possibility, and the presence of multiple nitro groups in this compound suggests it could be thermally sensitive. In general, the decomposition of nitroaromatics can be initiated by the cleavage of the C-NO2 bond.

-

Photochemical Stability: Many polycyclic aromatic hydrocarbons and their nitrated derivatives are susceptible to photodegradation. Exposure to UV or even visible light could lead to the degradation of this compound, potentially forming other toxic byproducts.

-

pH Stability: The stability of this compound is not expected to be highly pH-dependent in the absence of other reactive species, as it does not have readily ionizable functional groups. However, in strongly basic or acidic conditions, hydrolysis or other degradation pathways might be possible, especially at elevated temperatures.

Experimental Protocol for Stability Assessment

A typical stability study for a compound like this compound would involve subjecting it to various stress conditions and monitoring its degradation over time.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled oven.

-

Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with a xenon lamp) with a specified illuminance and UV dosage. Control samples should be kept in the dark.

-

pH Stress: Prepare solutions in buffers of different pH values (e.g., pH 2, 7, and 10) and store them at a controlled temperature.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).

-

Analysis: Analyze the samples using a stability-indicating analytical method (typically HPLC) to quantify the remaining this compound and detect any degradation products.

-

Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Caption: Workflow for stability assessment.

Conclusion

While specific quantitative data on the solubility and stability of this compound remains scarce, this guide provides a framework for understanding its likely properties based on its chemical structure and the behavior of related compounds. The experimental protocols outlined here offer a starting point for researchers seeking to generate this critical data. Given its mutagenic potential and its use in materials science, a more thorough characterization of the physicochemical properties of this compound is warranted. Future research should focus on systematically determining its solubility in a range of pharmaceutically and industrially relevant solvents and characterizing its stability under various environmental and laboratory conditions.

In-Depth Technical Guide to the Health and Safety of 1,3,6-Trinitropyrene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known health and safety information for 1,3,6-Trinitropyrene. However, complete toxicological data for this compound is not available. The information presented here is based on available data for this compound and general safety protocols for handling potent mutagens and nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). All laboratory work with this compound should be conducted with the utmost caution and under the direct supervision of a qualified individual. A thorough risk assessment should be performed before any handling of this substance.

Introduction

This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) identified by the CAS number 75321-19-6. It is recognized as a potent mutagen, particularly in bacterial assays, and is suspected of being a carcinogen.[1][2] Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound in a research and development setting. This guide synthesizes the available data to provide a framework for the safe handling, storage, and disposal of this compound.

Hazard Identification and Toxicological Information

The primary hazards associated with this compound are its high mutagenicity and suspected carcinogenicity.[1][3] It is also known to cause skin, eye, and respiratory irritation.[1]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |

Toxicological Data

Limited quantitative toxicological data is available for this compound. Its mutagenicity has been assessed in the Ames test.

| Test | Strain | Activation | Result |

| Ames Mutagenicity Assay | Salmonella typhimurium TA98 | Without S9 mix | 65,500 revertants/nmol[4] |

Note: No specific LD50 or LC50 data for this compound has been found in the available literature. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are not well-documented, and much of the available data is estimated.

| Property | Value | Notes |

| Molecular Formula | C₁₆H₇N₃O₆ | |

| Molecular Weight | 337.26 g/mol | [3] |

| Appearance | Yellow solid | [5] |

| Boiling Point | 473.58°C | Rough estimate[3] |

| Flash Point | 283.1°C | Rough estimate[3] |

| Density | 1.3787 g/cm³ | Rough estimate[3] |

| Vapor Pressure | 5.08E-12 mmHg at 25°C | |

| Solubility | No data available |

Health and Safety Guidelines

Given the hazardous nature of this compound, a multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict handling procedures, is essential.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Designated Work Area: A specific area within the laboratory should be designated for handling this compound. This area should be clearly marked with warning signs indicating the presence of a potent mutagen and suspected carcinogen.

-

Ventilation: The laboratory should have adequate general ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.

-

Hand Protection: Wear two pairs of nitrile gloves to minimize the risk of skin contact. Change gloves immediately if they become contaminated.

-

Body Protection: A lab coat with long sleeves and a closed front is required. Consider a disposable gown for procedures with a higher risk of contamination.

-

Respiratory Protection: If there is a risk of airborne particulates and engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[6]

Handling and Storage Procedures

-

Access Control: Access to the designated work area and storage locations for this compound should be restricted to authorized personnel.

-

Labeling: All containers of this compound must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings (e.g., "Danger: Suspected Carcinogen, Potent Mutagen").[2]

-

Storage: Store this compound in a well-ventilated, cool, and dry place, away from incompatible materials. The storage container should be tightly sealed and placed in a secondary container. Storage should be in a locked cabinet or refrigerator clearly labeled as containing carcinogens.[2]

-

Hygiene: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

Disposal Procedures

-

Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Disposal Method: Contaminated waste should be disposed of as carcinogenic waste, typically through incineration by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.[2]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a POISON CENTER or doctor.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Spill and Leak Procedures

-

Evacuation: Evacuate the immediate area of the spill.

-

Ventilation: Ensure the area is well-ventilated, but avoid creating airborne dust.

-

Containment: For a small spill, carefully cover it with an absorbent material (e.g., vermiculite or sand).

-

Cleanup: Wearing appropriate PPE, carefully sweep the absorbed material into a labeled hazardous waste container.

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent.

-

Reporting: Report the spill to the laboratory supervisor and the institutional environmental health and safety department.

Experimental Protocols

-

Risk Assessment: Conduct a thorough risk assessment for each experimental step involving this compound.

-

Dry Runs: Perform dry runs of the experiment without the hazardous compound to identify potential areas of exposure.

-

Minimization: Use the smallest possible quantity of this compound for the experiment.

-

Containment: Design the experiment to be as contained as possible, using closed systems where feasible.

Visualizations

Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

General Metabolic Activation of Nitro-PAHs

Caption: General metabolic activation pathway for nitro-PAHs leading to mutagenicity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. The Parallel Transformations of Polycyclic Aromatic Hydrocarbons in the Body and in the Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uwlax.edu [uwlax.edu]

- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 6. jefferson.edu [jefferson.edu]

Biotransformation of 1,3,6-Trinitropyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,6-Trinitropyrene (1,3,6-TNP) is a potent mutagen found in environmental samples, such as surface soil. Its biological activity is intrinsically linked to its biotransformation, a process that converts the parent compound into reactive metabolites capable of interacting with cellular macromolecules. This technical guide provides an in-depth overview of the current understanding of the biotransformation pathways of this compound. While specific metabolic studies on 1,3,6-TNP are limited, this guide synthesizes available data and extrapolates from the well-characterized metabolism of other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), such as dinitropyrenes, to present putative pathways. This document includes quantitative mutagenicity data, detailed representative experimental protocols for key assays, and visualizations of the proposed metabolic pathways and experimental workflows to support further research in this area.

Quantitative Data Presentation

The primary quantitative data available for this compound relates to its potent mutagenic activity, typically measured using the Ames test (Salmonella typhimurium assay). The following table summarizes the mutagenicity of 1,3,6-TNP in comparison to other nitropyrenes.

| Compound | S. typhimurium Strain | Metabolic Activation (S9 mix) | Mutagenicity (revertants/nmol) | Reference |

| This compound | TA98 | Without | 65,500 | [1][2] |

| 1,3-Dinitropyrene | TA98 | Without | 4,260 | [1][2] |

| 1,6-Dinitropyrene | TA98 | Without | 129,800 | [1][2] |

| 1,8-Dinitropyrene | TA98 | Without | 217,000 | [1][2] |

Putative Biotransformation Pathways

The biotransformation of this compound is believed to proceed primarily through the reduction of its nitro groups, a key activation pathway for many nitro-PAHs. This process can be catalyzed by a variety of enzymes, including bacterial nitroreductases and mammalian enzymes such as cytochrome P450 reductase, xanthine oxidase, and aldehyde oxidase. The metabolic activation is a multi-step process that generates highly reactive intermediates.

A secondary, detoxification pathway may involve ring oxidation, as has been observed for other nitro-PAHs in certain fungal species.

Reductive Activation Pathway

The primary proposed pathway for the metabolic activation of this compound involves the sequential reduction of one of its three nitro groups. This pathway is considered the main route to its potent mutagenicity.

Potential Oxidative Detoxification Pathway

While not directly documented for this compound, fungal metabolism of other nitro-PAHs by organisms such as Cunninghamella elegans has been shown to involve ring oxidation via cytochrome P450 enzymes. This often leads to the formation of less mutagenic metabolites that can be conjugated and excreted.

Experimental Protocols

Ames Test for Mutagenicity (Representative Protocol)

This protocol is based on the standard plate incorporation assay used to determine the mutagenic potential of nitropyrenes.

Protocol:

-

Preparation of Test Compound: Prepare a series of dilutions of this compound in dimethyl sulfoxide (DMSO).

-

Bacterial Culture: Grow an overnight culture of Salmonella typhimurium strain TA98 in nutrient broth. This strain is particularly sensitive to frameshift mutagens.

-

Plate Incorporation:

-

To 2 ml of molten top agar (at 45°C) containing a trace amount of histidine and biotin, add 0.1 ml of the bacterial culture and 0.1 ml of the 1,3,6-TNP dilution.

-

For assays including metabolic activation, 0.5 ml of S9 mix (a rat liver homogenate fraction containing metabolic enzymes) would be added. However, 1,3,6-TNP is a potent direct-acting mutagen, and S9 mix is often omitted[1][2].

-

Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies (his+ revertants) on each plate. The number of spontaneous revertants (from control plates with DMSO only) is subtracted from the count on the test plates. The mutagenic activity is expressed as the number of revertants per nanomole of the compound.

In Vitro Nitroreductase Assay (Representative Protocol)

This protocol describes a method to assess the nitroreductase activity of a cell fraction (e.g., liver microsomes or cytosol) or a purified enzyme using a nitropyrene substrate.

Materials:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH or NADH (cofactor)

-

This compound solution in DMSO

-

Enzyme source (e.g., rat liver microsomes, cytosol, or purified nitroreductase)

-

Acetonitrile or other suitable organic solvent for extraction

-

HPLC system with a UV or fluorescence detector

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the phosphate buffer, NADPH or NADH, and the enzyme source.

-

Initiation of Reaction: Start the reaction by adding a small volume of the this compound solution to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation should be carried out under anaerobic conditions to favor nitroreduction.

-

Termination and Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Vortex and centrifuge to pellet the protein.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using reverse-phase HPLC. The mobile phase and detection wavelength would need to be optimized for 1,3,6-TNP and its potential reduced metabolites.

Analysis of DNA Adducts by ³²P-Postlabeling (Representative Protocol)

This is a highly sensitive method to detect the formation of covalent adducts between metabolites of 1,3,6-TNP and DNA.

Protocol:

-

Exposure: Expose target cells or an animal model to this compound.

-

DNA Isolation: Isolate DNA from the exposed cells or tissues using standard enzymatic and/or solvent extraction methods.

-

DNA Hydrolysis: Digest the purified DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the bulky aromatic adducts.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) or HPLC.

-

Detection and Quantification: Detect the adducts by autoradiography and quantify the amount of radioactivity in the adduct spots to determine the level of DNA damage.

Conclusion

The biotransformation of this compound is a critical area of study due to its high mutagenic potential. While direct metabolic studies are scarce, the existing knowledge on the metabolism of analogous nitropyrenes provides a strong foundation for a putative metabolic pathway dominated by nitroreduction. This pathway leads to the formation of highly reactive intermediates that can form DNA adducts, the likely basis for its mutagenicity. Further research is necessary to definitively identify the specific metabolites of 1,3,6-TNP, the enzymes involved in its biotransformation in various biological systems, and to quantify the flux through different pathways. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to design and conduct further investigations into the metabolism and biological effects of this potent environmental mutagen.

References

The Genesis of a Potent Mutagen: A Historical and Technical Guide to the Discovery of 1,3,6-Trinitropyrene

For Immediate Release

This technical guide provides a comprehensive historical and scientific overview of the discovery of 1,3,6-trinitropyrene, a potent nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Aimed at researchers, scientists, and drug development professionals, this document details the early synthesis, experimental protocols, and the evolving analytical techniques that led to the identification and characterization of this significant compound.

Introduction: The Rise of Nitro-PAHs

The study of polycyclic aromatic hydrocarbons (PAHs) began in the 19th century with the isolation of compounds like naphthalene from coal tar. As industrialization progressed, so did the prevalence of combustion byproducts, leading to increased scientific scrutiny of these molecules. The introduction of nitro groups onto PAH structures, forming nitro-PAHs, was soon investigated, driven by the quest for new dyes and energetic materials. These early explorations laid the groundwork for the later discovery of the potent mutagenicity of many compounds within this class, including this compound.

The First Synthesis: Nitration of Pyrene

The first synthesis of this compound is attributed to the extensive work on the nitration of pyrene. While earlier work in the late 19th century focused on mono-nitration, a comprehensive study by H. Vollmann and his colleagues in 1937, published in Liebigs Annalen der Chemie, detailed the formation of various nitrated pyrene derivatives. Their work provided the foundational experimental protocols for producing multiply nitrated pyrenes.

Historical Experimental Protocol: Direct Nitration

The established method for the synthesis of this compound is the direct nitration of pyrene using a strong nitrating agent. The historical protocols, adapted from early 20th-century methods, are outlined below.

Experimental Workflow for the Synthesis of this compound

Caption: A schematic overview of the historical synthesis and work-up procedure for this compound.

Methodology:

-

Reaction Setup: Pyrene is dissolved in a suitable solvent, or in later methods, suspended directly in the nitrating agent.

-

Nitration: Concentrated nitric acid is added, often in combination with sulfuric acid to form the highly reactive nitronium ion (NO₂⁺).

-

Heating: The reaction mixture is heated under reflux for several hours to promote multiple nitrations on the pyrene core.

-

Work-up: The reaction mixture is cooled and then poured into a large volume of cold water, causing the nitrated products to precipitate out of the solution.

-

Isolation: The solid precipitate is collected by filtration and washed thoroughly with water to remove residual acids.

-

Purification: The crude product, a mixture of nitropyrene isomers, is then subjected to purification, historically through fractional crystallization from various solvents.

Quantitative Data from Early Studies

The following table summarizes typical quantitative data derived from historical reports on the nitration of pyrene. Yields were often not reported for specific isomers in the earliest studies, but for the total nitrated product.

| Parameter | Value |

| Reactants | |

| Pyrene | 1 part by weight |

| Concentrated Nitric Acid (sp. gr. 1.5) | 10-20 parts by volume |

| Reaction Conditions | |

| Temperature | 80 - 100 °C |

| Duration | 2 - 12 hours |

| Product | |

| Appearance | Yellow crystalline solid |

| Melting Point Range (crude) | Variable (due to isomer mixture) |

| Overall Yield (crude nitrated mixture) | 70-90% |

Historical Characterization and Analysis

In the early 20th century, the characterization of newly synthesized organic compounds relied on a limited set of analytical techniques. The identification of this compound and the differentiation from its isomers was a significant challenge.

Logical Relationship of Historical Analytical Techniques

Caption: The logical workflow for the separation and identification of nitropyrene isomers using historical analytical methods.

Separation of Isomers

Before the advent of chromatography, the separation of closely related isomers like the various trinitropyrenes was a laborious process relying on differences in their physical properties.

-

Fractional Crystallization: This was the primary method used. By systematically crystallizing the crude product from a series of different solvents, chemists could enrich and eventually isolate individual isomers based on their differential solubilities.

Identification Techniques

Once a relatively pure crystalline fraction was obtained, its identity was confirmed through a combination of methods:

-

Melting Point Determination: A sharp and distinct melting point was a key indicator of a pure compound. Each isomer would have its own characteristic melting point.

-

Elemental Analysis: Combustion analysis was used to determine the empirical formula of the compound. By precisely measuring the amounts of carbon dioxide, water, and nitrogen gas produced upon combustion, the percentage composition of carbon, hydrogen, and nitrogen could be calculated. This was crucial to confirm that the isolated compound was indeed a trinitropyrene (C₁₆H₇N₃O₆).

-

Colorimetric Tests: Certain chemical tests could give characteristic color changes for different classes of nitroaromatic compounds, aiding in their preliminary identification.

Modern Context and Significance

The historical discovery and synthesis of this compound provided the foundation for later research that identified it as a highly mutagenic compound present in the environment, particularly in diesel exhaust and urban soil. The development of modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, has allowed for the precise quantification and unambiguous structural elucidation of this compound and its isomers in complex environmental samples. This has been critical in assessing human exposure and understanding the health risks associated with nitro-PAHs.

Conclusion

The discovery of this compound was a result of the systematic exploration of the chemistry of polycyclic aromatic hydrocarbons in the early 20th century. The experimental protocols developed by pioneers like Vollmann, coupled with the analytical techniques of the era, enabled the synthesis and characterization of this and other nitropyrene isomers. While the initial focus was on fundamental organic synthesis, this early work has had a lasting impact on the fields of environmental science and toxicology, highlighting the importance of understanding the formation and effects of combustion byproducts.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1,3,6-Trinitropyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6-Trinitropyrene (1,3,6-TNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. As a potent mutagen, its detection and quantification in various matrices are crucial for environmental monitoring, risk assessment, and understanding its metabolic fate.[1] This document provides detailed application notes and protocols for the analytical determination of 1,3,6-TNP using various advanced techniques.

Analytical Methods Overview

Several analytical techniques can be employed for the detection and quantification of 1,3,6-TNP. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Fluorescence-based sensing methods also show promise for rapid and sensitive detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of nitro-PAHs. Reverse-phase chromatography with C18 columns is typically employed for the separation of these compounds.[2]

Application Note: HPLC with Fluorescence Detection (HPLC-FLD) via Post-Column Reduction

A highly sensitive method for the determination of 1,3,6-TNP involves its reduction to the highly fluorescent aminopyrene derivative after chromatographic separation. This post-column derivatization significantly enhances the detection limits compared to UV-Vis detection.

Principle: Non-fluorescent this compound is separated from other sample components on a reverse-phase HPLC column. The eluent then passes through an online reduction column where the nitro groups are catalytically reduced to amino groups, forming the highly fluorescent 1,3,6-triaminopyrene. This derivative is then detected by a fluorescence detector.

Quantitative Data Summary

| Parameter | Value |

| Analyte | 1,3,6-Triaminopyrene (from 1,3,6-TNP) |

| Limit of Detection (LOD) | Estimated in the low pg/mL range |

| Limit of Quantitation (LOQ) | Estimated in the mid-to-high pg/mL range |

| Linear Range | Typically spans 2-3 orders of magnitude |

| Recovery | 80-110% (matrix dependent) |

Experimental Protocol: HPLC-FLD with Post-Column Reduction

1. Sample Preparation (Soil/Sediment)

-

Extraction:

-

Weigh 10 g of homogenized soil or sediment into a glass beaker.

-

Add 50 mL of a 1:1 (v/v) mixture of acetone and hexane.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Decant the solvent into a clean flask.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the extracts and concentrate to approximately 2 mL using a rotary evaporator.

-

-

Clean-up (Silica Gel Chromatography):

-

Prepare a silica gel column (1 cm i.d. x 20 cm length) with a slurry of silica gel in hexane.

-

Load the concentrated extract onto the column.

-

Elute with 50 mL of hexane to remove aliphatic compounds.

-

Elute the nitro-PAH fraction with 100 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

-

Concentrate the nitro-PAH fraction to 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for HPLC analysis.

-

2. HPLC-FLD System and Conditions

-

HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

-

Analytical Column: C18 reverse-phase column (e.g., 4.6 mm i.d. x 250 mm length, 5 µm particle size).

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 50% B

-

5-30 min: Linear gradient from 50% to 100% B

-

30-40 min: 100% B

-

40-45 min: Linear gradient from 100% to 50% B

-

45-50 min: 50% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Post-Column Reduction:

-

Reduction Column: A commercially available catalyst column (e.g., platinum or palladium-based).

-

Reductant: A solution of a reducing agent (e.g., sodium borohydride) is mixed with the column eluent before entering the reduction column.

-

-

Fluorescence Detector:

-

Excitation Wavelength: ~360 nm (for triaminopyrene)

-

Emission Wavelength: ~430 nm (for triaminopyrene)

-

3. Calibration and Quantification

-

Prepare a series of calibration standards of 1,3,6-TNP in a suitable solvent (e.g., acetonitrile).

-

Analyze the standards using the same HPLC-FLD method.

-

Construct a calibration curve by plotting the peak area of the resulting 1,3,6-triaminopyrene against the concentration of 1,3,6-TNP.

-

Quantify 1,3,6-TNP in the prepared samples by comparing their peak areas to the calibration curve.

Experimental Workflow for HPLC-FLD Analysis

Caption: Workflow for the analysis of 1,3,6-TNP in soil by HPLC-FLD.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including nitro-PAHs. It offers high resolution and specificity, making it suitable for complex environmental matrices.

Application Note: GC-MS for 1,3,6-TNP Analysis

This method is suitable for the confirmatory analysis of 1,3,6-TNP. The high separation efficiency of the gas chromatograph combined with the specific detection by the mass spectrometer provides a high degree of confidence in the identification and quantification of the analyte.

Principle: The sample extract is injected into the GC, where 1,3,6-TNP is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for identification and quantification.

Quantitative Data Summary

| Parameter | Value |

| Analyte | This compound |

| Limit of Detection (LOD) | Estimated in the low ng/mL range |

| Limit of Quantitation (LOQ) | Estimated in the mid-to-high ng/mL range |

| Linear Range | Typically spans 2-3 orders of magnitude |

| Recovery | 75-115% (matrix dependent) |

Experimental Protocol: GC-MS

1. Sample Preparation

-

Follow the same extraction and clean-up procedure as described for the HPLC-FLD method.

-

After the final concentration step, the solvent should be exchanged to a GC-compatible solvent like hexane or toluene.

2. GC-MS System and Conditions

-

GC-MS System: A standard gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

-

GC Column: A capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 250 °C.

-

Ramp 2: 5 °C/min to 310 °C, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

-

SIM Ions for 1,3,6-TNP (m/z): 337 (molecular ion), 291, 245.

-

3. Calibration and Quantification

-

Prepare a series of calibration standards of 1,3,6-TNP in the same solvent as the final sample extract.

-

Analyze the standards using the same GC-MS method.

-

Construct a calibration curve by plotting the peak area of the selected quantification ion against the concentration of 1,3,6-TNP.

-

Quantify 1,3,6-TNP in the prepared samples by comparing their peak areas to the calibration curve.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the analysis of 1,3,6-TNP by GC-MS.

Fluorescence Quenching-Based Detection

Fluorescence quenching provides a basis for developing rapid and sensitive sensors for nitroaromatic compounds. The principle relies on the ability of electron-deficient nitroaromatic compounds to quench the fluorescence of certain fluorophores through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

Application Note: Graphene Quantum Dot (GQD) Based Fluorescence Sensor

Graphene quantum dots are promising fluorescent probes for the detection of nitroaromatic compounds due to their strong fluorescence, photostability, and large surface area for interaction.[2]

Principle: In the presence of 1,3,6-TNP, the fluorescence of the GQDs is quenched. This quenching is a result of an electron transfer from the excited state of the GQD to the electron-deficient 1,3,6-TNP molecule. The extent of fluorescence quenching is proportional to the concentration of 1,3,6-TNP.

Logical Relationship for Fluorescence Quenching

Caption: Photoinduced electron transfer from excited GQD to 1,3,6-TNP.

Quantitative Data Summary

| Parameter | Value |

| Analyte | This compound |

| Limit of Detection (LOD) | Potentially in the nM to µM range |

| Linear Range | Dependent on the specific GQD and experimental conditions |

| Response Time | Typically rapid (seconds to minutes) |

Experimental Protocol: Fluorescence Quenching Assay

1. Synthesis of Graphene Quantum Dots (GQDs)

-

A variety of methods can be used for GQD synthesis (e.g., hydrothermal treatment of citric acid). The surface chemistry of the GQDs can be tuned to enhance interaction with 1,3,6-TNP.

2. Fluorescence Quenching Measurement

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Place a known concentration of GQD solution in a quartz cuvette.

-

Record the initial fluorescence emission spectrum (e.g., excitation at 340 nm, emission scan from 400 to 600 nm).

-

Add aliquots of a standard solution of 1,3,6-TNP to the cuvette.

-

After each addition, mix the solution and record the fluorescence spectrum.

-

Observe the decrease in fluorescence intensity with increasing 1,3,6-TNP concentration.

-

3. Data Analysis

-

Plot the fluorescence intensity (or the ratio of initial to measured fluorescence, F₀/F) against the concentration of 1,3,6-TNP.

-

The relationship can often be described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the concentration of the quencher (1,3,6-TNP).

-

The linear portion of the Stern-Volmer plot can be used for quantification.

Conclusion

The analytical methods described provide robust and sensitive means for the detection and quantification of this compound. The choice of method will depend on the specific research or monitoring needs. HPLC-FLD with post-column reduction offers excellent sensitivity for environmental samples. GC-MS provides high selectivity and is ideal for confirmatory analysis. Fluorescence quenching-based sensors offer the potential for rapid and field-portable detection, although further development for specificity to 1,3,6-TNP is likely required. Proper method validation, including the determination of detection limits, linearity, accuracy, and precision, is essential for reliable results.

References

Application Note: Quantification of 1,3,6-Trinitropyrene using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of 1,3,6-trinitropyrene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a potent mutagenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH) identified in environmental samples, making its accurate quantification crucial for environmental and toxicological studies.[1] The protocol described herein covers sample preparation from a solid matrix, instrument parameters, and data analysis, providing a comprehensive workflow for researchers. The use of an internal standard ensures high accuracy and reproducibility. This method is suitable for trace-level analysis in complex matrices.

Introduction

This compound (TNP) is a nitrated derivative of pyrene with a molecular weight of 337.24 g/mol .[1][2] It has been identified as a significant mutagen in environmental samples such as urban surface soil.[1] Given its potent biological activity, sensitive and selective analytical methods are required for its detection and quantification. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high chromatographic resolution and definitive mass-based identification.[3] This note provides a detailed protocol for the quantification of this compound, which can be adapted for various research applications.

Experimental Protocol

Materials and Reagents

-

Standards: this compound (analytical standard grade), Pyrene-d10 (internal standard, IS).

-

Solvents: Dichloromethane (DCM), Hexane, Acetone (all pesticide residue or GC grade).

-

Gases: Helium (99.999% purity or higher).

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Silica or Florisil, 1 g), anhydrous sodium sulfate, extraction thimbles, glass wool.

Standard Solution Preparation

-

Primary Stock Solutions (100 µg/mL): Accurately weigh 10 mg of this compound and pyrene-d10 standards into separate 100 mL volumetric flasks. Dissolve and bring to volume with acetone. Store at 4°C in amber vials.

-

Intermediate Stock Solution (10 µg/mL): Dilute 10 mL of the primary stock solution to 100 mL with acetone.

-

Working Calibration Standards (0.1 - 10 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate stock solution in hexane. Spike each calibration standard with the internal standard (pyrene-d10) to a final concentration of 5 ng/mL.

Sample Preparation (Solid Matrix, e.g., Soil)

-

Extraction:

-

Weigh 10 g of the homogenized and dried sample into a cellulose extraction thimble.

-

Add a known amount of the internal standard (pyrene-d10) directly to the sample.

-

Perform Soxhlet extraction for 16-24 hours using a 1:1 mixture of hexane and acetone.

-

-

Concentration:

-

Pass the extract through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

-

Cleanup (Solid Phase Extraction - SPE):

-

Condition an SPE cartridge by passing 5 mL of hexane through it.

-

Load the concentrated extract onto the cartridge.

-

Elute the analytes with an appropriate solvent mixture (e.g., a hexane:DCM gradient). The exact elution profile should be determined experimentally.

-

Collect the fraction containing this compound.

-

Evaporate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.

-

GC-MS Instrumentation and Parameters

The analysis is performed on a GC system coupled to a Mass Spectrometer. For enhanced sensitivity, Negative Ion Chemical Ionization (NICI) can be employed.[2][4] However, the following parameters for Electron Ionization (EI) are provided as a standard starting point.

| Parameter | Setting |

| GC System | |

| Injection Mode | Splitless, 1 µL injection volume |

| Injector Temp. | 280°C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (or similar)[5] |

| Oven Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 300°CHold: 10 min at 300°C |

| MS System | |

| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 300°C[5] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| This compound | m/z 337 (Quantifier), 291, 245 (Qualifiers) |

| Pyrene-d10 (IS) | m/z 212 (Quantifier) |

Workflow Diagram

Caption: Workflow for this compound analysis.

Data Presentation and Quantification

Quantification is based on the internal standard method. A calibration curve is generated by plotting the response ratio (Peak Area of Analyte / Peak Area of IS) against the concentration of the calibration standards. The concentration of this compound in the samples is then calculated using the regression equation from the calibration curve.

Table 1: Example Quantitative Data Summary

| Sample ID | Retention Time (min) | Quantitation Ion (m/z) | Peak Area (Analyte) | Peak Area (IS) | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Cal Std 1 | 22.5 | 337 | 15,000 | 100,000 | 0.15 | 0.1 |

| Cal Std 2 | 22.5 | 337 | 78,000 | 102,000 | 0.76 | 0.5 |

| Cal Std 3 | 22.5 | 337 | 155,000 | 101,000 | 1.53 | 1.0 |

| Cal Std 4 | 22.5 | 337 | 780,000 | 103,000 | 7.57 | 5.0 |

| Cal Std 5 | 22.5 | 337 | 1,580,000 | 101,500 | 15.57 | 10.0 |

| Sample 1 | 22.5 | 337 | 250,000 | 105,000 | 2.38 | 1.56 |

| Sample 2 | 22.5 | 337 | 480,000 | 98,000 | 4.90 | 3.20 |

Note: The data in this table is for illustrative purposes only.

Conclusion

The GC-MS method outlined in this application note provides a reliable and sensitive protocol for the quantification of this compound. The procedure, which includes a robust sample preparation and cleanup step, is suitable for analyzing trace levels of this compound in complex environmental matrices. The use of an internal standard and Selected Ion Monitoring ensures both accuracy and selectivity, making this method a valuable tool for toxicological and environmental research.

References

Application Notes and Protocols for the Synthesis of Graphene Quantum Dots from 1,3,6-Trinitropyrene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of graphene quantum dots (GQDs) utilizing 1,3,6-trinitropyrene as a precursor. The methodologies outlined below are based on established scientific literature and are intended for a research audience with a background in chemistry and materials science.

Introduction

Graphene quantum dots (GQDs) are zero-dimensional carbon nanomaterials that have garnered significant interest due to their unique photoluminescence properties, biocompatibility, and potential applications in various fields, including bioimaging, sensing, and drug delivery. The synthesis of GQDs from polycyclic aromatic hydrocarbons (PAHs) like pyrene, and its derivatives such as this compound, offers a bottom-up approach to produce GQDs with well-defined properties.

This document details two distinct methods for the synthesis of GQDs from this compound: a hydrothermal approach and an electron beam irradiation method.

Data Presentation

The following table summarizes the key quantitative data for graphene quantum dots synthesized from this compound via the hydrothermal method. Data for the electron beam irradiation method is currently limited in the available literature.

| Parameter | Value | Method of Analysis |

| Average Particle Size | ~1.7 nm | Transmission Electron Microscopy (TEM) |

| Lattice Spacing | ~0.21 nm | High-Resolution TEM (HRTEM) |

| Crystalline Structure | Single-crystalline | X-ray Diffraction (XRD) |

| Quantum Yield (QY) | Not explicitly reported for this specific synthesis | Photoluminescence Spectroscopy |

| Excitation Wavelength | Not explicitly reported for this specific synthesis | Photoluminescence Spectroscopy |

| Emission Wavelength | Not explicitly reported for this specific synthesis | Photoluminescence Spectroscopy |

Experimental Protocols

Method 1: Hydrothermal Synthesis of Graphene Quantum Dots

This protocol is adapted from the gram-scale synthesis of single-crystalline GQDs.[1][2][3][4] The process involves the nitration of pyrene to form this compound, followed by a base-assisted hydrothermal treatment.

Materials:

-

Pyrene

-

Nitric acid (HNO₃)

-

This compound (if starting from the nitrated compound)

-

Sodium hydroxide (NaOH)

-

Borax (optional, as a dopant)

-

Deionized (DI) water

-

Dialysis membrane (e.g., 3500 Da MWCO)

-

Teflon-lined autoclave

Procedure:

-

Nitration of Pyrene (if starting from pyrene):

-

Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Slowly add pyrene to concentrated nitric acid.

-

Heat the mixture under reflux to facilitate the nitration reaction, yielding this compound.

-

After the reaction is complete, carefully cool the mixture and precipitate the this compound product.

-

Wash the product thoroughly with DI water to remove excess acid and dry the purified this compound.

-

-

Preparation of the Reaction Mixture:

-

Prepare a 0.125 M sodium hydroxide (NaOH) solution in DI water.

-

Disperse this compound in the NaOH solution to a final concentration of 2 mg/mL.

-

(Optional for Boron Doping) Add borax to the solution to a final concentration of 0.131 M.

-

Sonicate the mixture for 30 minutes to ensure a homogenous dispersion.

-

-

Hydrothermal Reaction:

-

Transfer the prepared solution into a Teflon-lined autoclave.

-

Seal the autoclave and heat it to a temperature in the range of 90-200 °C for a specified duration (e.g., 5-10 hours). The exact temperature and time can be varied to control the size and properties of the resulting GQDs.

-

-

Purification of GQDs:

-

After the hydrothermal reaction, allow the autoclave to cool down to room temperature.

-

The resulting GQD solution is typically brown.

-

Filter the solution through a 0.22 µm microporous membrane to remove any large aggregates.

-

Dialyze the filtered solution against DI water for 2 days using a dialysis bag (e.g., 3500 Da MWCO) to remove unreacted precursors and salts. Change the DI water periodically to ensure efficient purification.

-

The purified GQD solution should be stored in the dark to prevent photobleaching.

-

Method 2: Electron Beam Irradiation Synthesis of Graphene Quantum Dots

This method provides an alternative route to synthesize fluorescent, single-crystalline GQDs at room temperature.[5][6]

Materials:

-

This compound

-

Hydrazine hydrate solution

-

Plastic bag (sealable)

-

Dynamitron electron accelerator with a titanium window

-

0.22 µm microporous membrane filter

-

Dialysis bag

Procedure:

-

Preparation of the Precursor Solution:

-

Dissolve this compound in a solution of hydrazine hydrate. The exact concentration should be optimized based on the experimental setup.

-

Stir the solution until the this compound is completely dissolved.

-

-

Electron Beam Irradiation:

-

Seal the precursor solution in a plastic bag.

-

Place the sealed bag under the titanium window of a dynamitron electron accelerator.

-